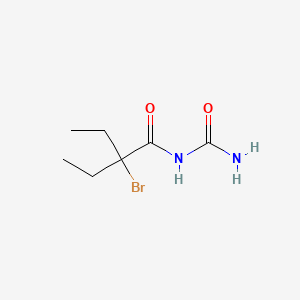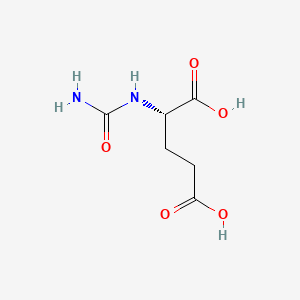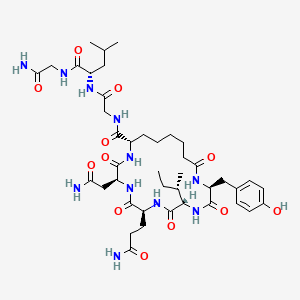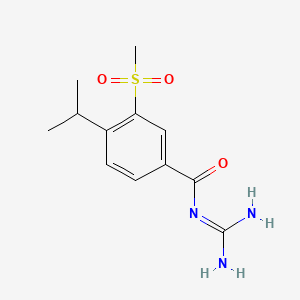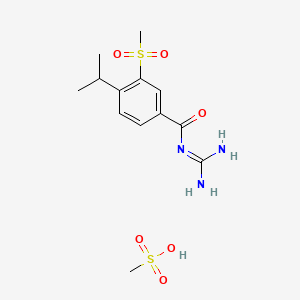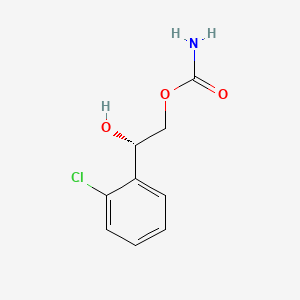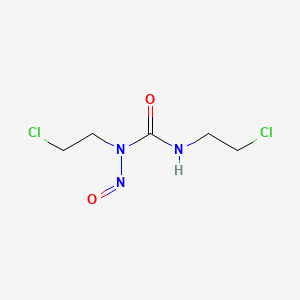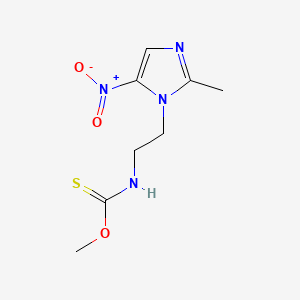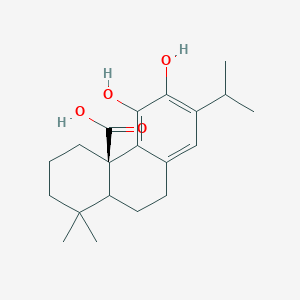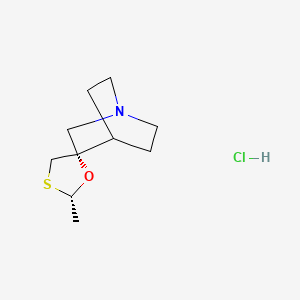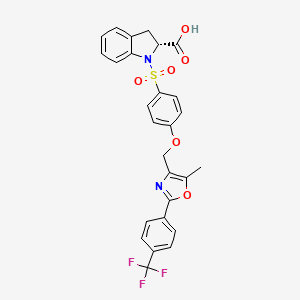![molecular formula C20H13F2N3O2 B1668519 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 145915-60-2](/img/structure/B1668519.png)
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CGP-53353 involves the reaction of 4-fluoroaniline with phthalic anhydride to form the intermediate 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of CGP-53353 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards of purity and quality .
Chemical Reactions Analysis
Types of Reactions: CGP-53353 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert CGP-53353 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives of CGP-53353 .
Scientific Research Applications
CGP-53353 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving protein kinase C beta II.
Biology: Inhibits prionogenic Sup35 fibrillization and de novo amyloid beta 42 assembly, making it valuable in research on neurodegenerative diseases.
Medicine: Potential therapeutic applications in treating conditions related to protein kinase C beta II activity, such as diabetes-induced atherosclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in various biochemical assays
Mechanism of Action
CGP-53353 exerts its effects by selectively inhibiting protein kinase C beta II. The compound binds to the active site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various cellular processes, including cell proliferation and DNA synthesis, particularly in glucose-induced conditions .
Comparison with Similar Compounds
Bisindolylmaleimide I: Another protein kinase C inhibitor with a broader range of activity.
Gö 6976: Selective inhibitor of protein kinase C alpha and beta I.
Staurosporine: A potent but non-selective protein kinase inhibitor.
Uniqueness of CGP-53353: CGP-53353 is unique due to its high selectivity for protein kinase C beta II, making it a valuable tool for studying specific pathways involving this enzyme. Its ability to inhibit prionogenic Sup35 fibrillization and amyloid beta 42 assembly further distinguishes it from other protein kinase inhibitors .
Properties
IUPAC Name |
5,6-bis(4-fluoroanilino)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQPWQYDRPRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145915-60-2 | |
| Record name | CGP 53353 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
